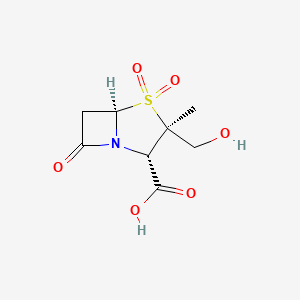![molecular formula C13H11BF3NO3 B11760976 {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid is a boronic acid derivative with the molecular formula C13H11BF3NO3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted boronic acids, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with hydroxyl or amino groups on proteins or other biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor of certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl group, making it less reactive and stable compared to {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness
The presence of both the trifluoromethyl and amino groups in this compound imparts unique chemical properties, such as enhanced stability, reactivity, and specificity in binding to molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H11BF3NO3 |
|---|---|
Peso molecular |
297.04 g/mol |
Nombre IUPAC |
[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)8-4-5-12(11(18)6-8)21-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,18H2 |
Clave InChI |
NSYBJNOSWRNVBT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


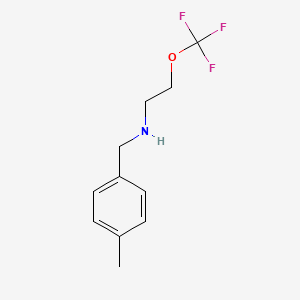
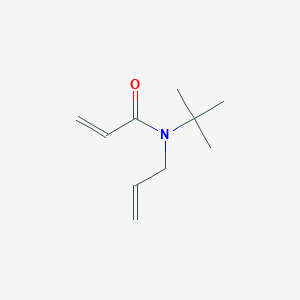
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
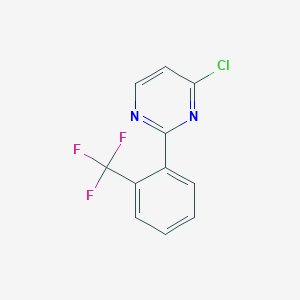
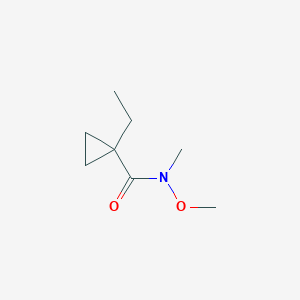
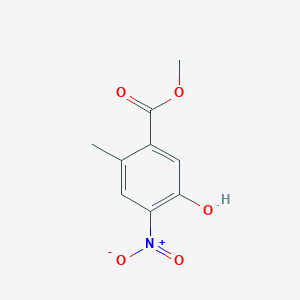
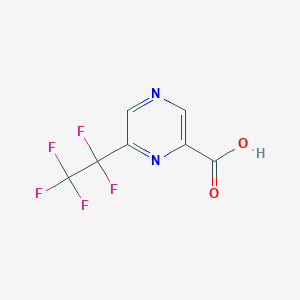
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
